Lauryldimethylbetaine

Beschreibung

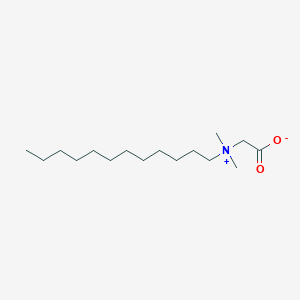

structure given in first source

Eigenschaften

IUPAC Name |

2-[dodecyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEKCXOJTLDBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041266, DTXSID101020488 | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

683-10-3, 85736-48-7 | |

| Record name | Lauryldimethylaminoacetic acid betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryldimethylbetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryldimethylbetaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dodecyldimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Determining the Critical Micelle Concentration of Lauryldimethylbetaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of lauryldimethylbetaine. This compound, a zwitterionic surfactant, is of significant interest in pharmaceutical and biotechnological applications due to its mildness, biocompatibility, and ability to solubilize poorly water-soluble drugs. Understanding its CMC is fundamental to optimizing its use in various formulations.

Introduction to this compound and its Critical Micelle Concentration

This compound, also known as N,N-dimethyl-N-dodecylglycine, is an amphiphilic molecule possessing a hydrophobic 12-carbon alkyl chain (lauryl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This zwitterionic nature contributes to its unique properties, including a broad range of pH stability and low irritation potential.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, this compound primarily exists as monomers, which can adsorb at interfaces, leading to a reduction in surface tension.[2] Above the CMC, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant.[1] The determination of the CMC is crucial for applications such as drug solubilization, emulsification, and the formation of stable drug delivery systems.

Theoretical Principles of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant molecules disrupt the hydrogen-bonding network of water, which is thermodynamically unfavorable. To minimize this disruption, the hydrophobic tails aggregate to form the core of the micelle, while the hydrophilic headgroups are exposed to the aqueous phase. This arrangement minimizes the contact between the hydrophobic chains and water, leading to a more stable energetic state.

Experimental Protocols for CMC Determination

The CMC of this compound can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change at the point of micelle formation. The most common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.

Surface Tensiometry

Principle: This method relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of a plot of surface tension versus the logarithm of the surfactant concentration.[2]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions of the this compound stock solution with deionized water. The concentration range should span from well below to well above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., employing the du Noüy ring or Wilhelmy plate method).[3] Ensure temperature control throughout the measurements, as surface tension is temperature-dependent.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: Identify the CMC as the concentration at the inflection point of the resulting curve. This is typically determined by finding the intersection of the two linear regions of the plot.[2]

Conductivity Measurement

Principle: This method is particularly suitable for ionic and zwitterionic surfactants like this compound. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers, which act as charge carriers. Above the CMC, the newly formed micelles are much larger and have lower mobility than the individual monomers. While the micelles are charged, their contribution to the overall conductivity per monomer is less than that of free monomers. This leads to a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at which this break in the slope occurs.[4]

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the surface tensiometry method.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature for all measurements.

-

Data Analysis: Plot the specific conductivity as a function of the this compound concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. The CMC is the concentration at the point where these two lines intersect.[4]

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene, which has a high affinity for hydrophobic environments. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the change in the fluorescence property against the surfactant concentration and identifying the inflection point.

Experimental Protocol:

-

Preparation of Probe Solution: Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene in a suitable solvent like acetone).

-

Preparation of Surfactant-Probe Solutions: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small, constant aliquot of the fluorescent probe stock solution. The final concentration of the probe should be very low to avoid altering the micellization behavior of the surfactant.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored, as this ratio is sensitive to the polarity of the probe's environment.

-

Data Analysis: Plot the selected fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the I1/I3 ratio for pyrene) as a function of the this compound concentration.

-

CMC Determination: The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve.

Quantitative Data for this compound CMC

The CMC of this compound is influenced by factors such as temperature, pH, and the presence of electrolytes. The following table summarizes available data for this compound and a structurally similar betaine surfactant.

| Surfactant | CMC Value | Temperature (°C) | Method | Reference |

| This compound (Dodecyl betaine) | 2 mmol·dm⁻³ | 10 | Not Specified | [5] |

| Lauramidopropyl Betaine (LAPB) | ~0.2 g/L | Not Specified | Surface Tensiometry | [3] |

Note: The CMC of N-alkyl betaines can range from 1.8 to 170 mmol·dm⁻³.[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for CMC determination and the logical relationship of key experimental parameters.

Caption: General experimental workflow for determining the CMC of this compound.

Caption: Logical relationships in CMC determination.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. tegewa.de [tegewa.de]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Physicochemical Characteristics of Lauryldimethylbetaine Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lauryldimethylbetaine, a zwitterionic surfactant, finds extensive application in various scientific and industrial fields, including drug delivery systems, personal care products, and enhanced oil recovery. Its amphoteric nature, characterized by the presence of both a cationic quaternary ammonium group and an anionic carboxylate group, imparts unique solution properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound solutions, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in its application.

Core Physicochemical Properties

The behavior of this compound in aqueous solutions is governed by several key physicochemical parameters. These include its ability to form micelles, reduce surface tension, and influence the solution's viscosity and conductivity.

Table 1: Critical Micelle Concentration (CMC) of this compound

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[1] This aggregation significantly alters the properties of the solution.

| Parameter | Value | Conditions | Reference |

| CMC Range | 0.5 - 1.0 mM | Aqueous solution | [2] |

| CMC (Commercial Product) | ~0.2 g/L (~0.74 mM) | Laboratory grade Lauramidopropyl Betaine (>99% C12) | [3] |

Note: The CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.[2]

Table 2: Surface Tension of this compound Solutions

This compound is effective at reducing the surface tension of water. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

| Concentration | Surface Tension (mN/m) | Conditions | Reference |

| Below CMC | Decreases with increasing concentration | 25°C, Aqueous solution | [4] |

| At and Above CMC | Plateau value | 25°C, Aqueous solution | [4] |

| Commercial Lauramidopropyl Betaine (~0.2 g/L) | ~35 mN/m | 25°C, Aqueous solution | [5] |

Table 3: Viscosity of this compound Solutions

The viscosity of this compound solutions is dependent on concentration and the presence of other components. As an excellent viscosity builder, it is often used to thicken formulations. The formation of micelles, particularly non-spherical ones, can lead to a significant increase in viscosity.[6]

| Concentration Range | Viscosity Behavior | Influencing Factors | Reference |

| Below CMC | Close to that of water | - | |

| Above CMC | Increases with concentration | Micelle shape and interactions, presence of electrolytes and co-surfactants | [6] |

| In mixed surfactant systems (e.g., with SLES) | Significant viscosity increase due to sphere-to-rod micelle transition | Mixing ratio, electrolyte concentration | [6][7] |

Table 4: Electrical Conductivity of this compound Solutions

The electrical conductivity of ionic and zwitterionic surfactant solutions changes with concentration, and this property is often used to determine the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity slows down due to the lower mobility of the larger micelles compared to the individual monomers.[8]

| Concentration Range | Conductivity Behavior | Rationale | Reference |

| Below CMC | Increases linearly with concentration | Increase in the number of charge-carrying monomers | [9] |

| Above CMC | Slope of conductivity vs. concentration decreases | Formation of larger, less mobile micelles which are less efficient charge carriers | [9] |

Experimental Protocols

Accurate characterization of this compound solutions requires precise experimental methodologies. The following sections detail the protocols for determining the key physicochemical properties.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.

1. Surface Tensiometry Method

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.[8]

-

Apparatus: A tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method, or drop shape analysis).[5][10]

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25°C).

-

Measure the surface tension of each solution using the tensiometer. For the Wilhelmy plate method, a thin plate is immersed in and then withdrawn from the liquid, and the force required is measured.[10]

-

Plot the surface tension values against the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[8]

-

2. Conductivity Method

-

Principle: The electrical conductivity of an ionic or zwitterionic surfactant solution changes at the CMC. A plot of conductivity versus concentration will show a break at the CMC.

-

Apparatus: A conductivity meter and a conductivity cell.

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a beaker with the conductivity cell, ensuring it is thermostated at a constant temperature.

-

Measure the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution to the water, allowing for mixing and temperature equilibration after each addition.

-

Record the conductivity after each addition.

-

Plot the measured conductivity as a function of the surfactant concentration.

-

The plot will consist of two linear segments with different slopes. The concentration at the intersection of these lines is the CMC.[11]

-

References

- 1. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. tegewa.de [tegewa.de]

- 4. cup.edu.cn [cup.edu.cn]

- 5. tegewa.de [tegewa.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. justagriculture.in [justagriculture.in]

- 10. Mixed solutions of anionic and zwitterionic surfactant (Betaine): surface-tension isotherms, adsorption, and relaxation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

Navigating the Aqueous Environment: A Technical Guide to Lauryldimethylbetaine Solubility in Buffered Solutions

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of lauryldimethylbetaine in various aqueous buffer systems. This document provides an in-depth analysis of the physicochemical properties of this zwitterionic surfactant, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its behavior in solution.

This compound, a versatile zwitterionic surfactant, finds extensive application in pharmaceuticals, cosmetics, and biotechnology due to its mildness, excellent foaming properties, and compatibility with a wide range of other surfactants.[1] Its solubility in aqueous systems is a critical parameter for formulation development, yet a consolidated resource detailing its behavior in different buffered environments has been lacking. This guide aims to fill that gap by providing a thorough understanding of the factors governing the solubility of this compound and standardized methods for its assessment.

Core Concepts: Understanding this compound Solubility

This compound, also known as dodecyl betaine, is an amphoteric surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic head group.[2] This unique zwitterionic nature imparts several key properties:

-

High Aqueous Solubility : Generally, this compound exhibits significant solubility in water.[2][3]

-

pH-Dependent Properties : The net charge of the molecule is influenced by the pH of the solution. In acidic conditions, the carboxylate group can become protonated, leading to a net positive charge, while in alkaline solutions, it is anionic. This pH-dependent charge state can influence its interaction with other molecules and its overall solubility.[2]

-

Stability in a Wide pH Range : this compound is known to be stable across a broad spectrum of pH values.

-

Hard Water Resistance : Its performance is not significantly hampered by the presence of divalent cations found in hard water.[2]

While this compound is highly soluble in water, its phase behavior in the presence of different buffer salts and at varying concentrations and temperatures can be complex. Instead of a simple solubility limit, the behavior of surfactants is often characterized by phenomena such as the Critical Micelle Concentration (CMC) and the Krafft temperature.

Quantitative Data Summary

Direct quantitative data on the solubility of this compound in specific aqueous buffers (e.g., phosphate, citrate, Tris) is not extensively reported in publicly available literature. The solubility is generally high, and for many practical applications in dilute buffer systems, it is considered fully miscible. However, the presence of high concentrations of buffer salts can influence the surfactant's phase behavior, a phenomenon known as "salting out" or "salting in."

The table below summarizes key physicochemical properties related to the solubility and aggregation of this compound in aqueous systems. It is important to note that these values can be influenced by the specific experimental conditions, including the presence and concentration of buffer ions.

| Property | Typical Value/Range | Conditions | Reference(s) |

| Appearance | Crystalline solid | Pure compound | [3] |

| Solubility in Water | Good | Standard temperature and pressure | [3] |

| Critical Micelle Concentration (CMC) | ~2-4 mM | In water | [4] |

| Krafft Temperature | Varies | Dependent on purity and ionic strength | [5][6] |

Note: The Krafft temperature is the temperature below which the surfactant has limited solubility and exists as hydrated crystals. Above the Krafft temperature, the solubility increases sharply, and micelles can form. The presence of salts can significantly alter the Krafft temperature.[5][6]

Factors Influencing this compound Solubility in Buffers

The solubility and phase behavior of this compound in a given buffer system are a result of the interplay between several factors:

-

pH : As a zwitterionic surfactant, the pH of the buffer will determine the net charge on the this compound molecule. This can affect its self-assembly and interaction with buffer ions.[2]

-

Buffer Species and Ionic Strength : The type and concentration of ions in the buffer can have a significant impact. Some salts can increase solubility ("salting in") by disrupting the water structure around the surfactant, while others can decrease it ("salting out") by competing for water molecules.[5][6] The specific interactions between the surfactant and the buffer ions (e.g., phosphate, citrate, Tris) can also play a role.

-

Temperature : Temperature affects both the solubility of the surfactant monomers and the thermodynamics of micellization. For many nonionic and zwitterionic surfactants, increasing temperature can lead to a decrease in solubility, a phenomenon characterized by the cloud point.

-

Presence of Other Excipients : The inclusion of other formulation components, such as co-solvents, polymers, or other surfactants, can alter the solubility of this compound through various intermolecular interactions.

Experimental Protocols

For researchers and formulators needing to determine the precise solubility or phase behavior of this compound in their specific buffer systems, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent system.

Methodology:

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to the aqueous buffer of interest in a sealed container (e.g., a glass vial or flask).

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is ideal for maintaining constant temperature and agitation.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Quantification : Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or a titration method.

-

Data Analysis : The determined concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.

Workflow for determining the equilibrium solubility of this compound.

Determination of Cloud Point

The cloud point is the temperature at which a surfactant solution becomes turbid as it is heated, indicating a phase separation. This is particularly relevant for understanding the temperature stability of a formulation.

Methodology:

-

Sample Preparation : Prepare a solution of this compound in the desired aqueous buffer at a specific concentration (e.g., 1% w/v).

-

Heating : Place the solution in a transparent container (e.g., a test tube) within a temperature-controlled water bath.

-

Observation : Slowly increase the temperature of the water bath while gently stirring the solution.

-

Record Cloud Point : The temperature at which the solution first becomes visibly turbid is recorded as the cloud point.

-

Confirmation : To confirm the cloud point, the solution can be slowly cooled, and the temperature at which it becomes clear again should be recorded. The two temperatures should be in close agreement.

Determination of Krafft Temperature

The Krafft temperature is a key parameter for ionic and zwitterionic surfactants, indicating the temperature at which a significant increase in solubility occurs due to micelle formation.

Methodology:

-

Prepare a Series of Concentrations : Prepare several solutions of this compound in the desired buffer at concentrations below and above the expected Critical Micelle Concentration (CMC).

-

Cooling and Observation : Cool the solutions until the surfactant precipitates.

-

Heating and Measurement : Slowly heat each solution while monitoring its conductivity and observing the dissolution of the precipitate.

-

Plotting the Data : Plot the logarithm of the solubility (or a related property like conductivity) as a function of the reciprocal of the absolute temperature (an Arrhenius-type plot).

-

Determine Krafft Point : The Krafft temperature is the point where a sharp change in the slope of the plot is observed, indicating the transition from solubility of the hydrated solid to the solubility at the CMC.

Conceptual diagram of the Krafft temperature and its relation to solubility and micellization.

Conclusion

References

- 1. cir-safety.org [cir-safety.org]

- 2. Alkyl betaines - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 3. cir-safety.org [cir-safety.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Empirical correlations between Krafft temperature and tail length for amidosulfobetaine surfactants in the presence of inorganic salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Amphoteric Nature of Lauryldimethylbetaine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the amphoteric properties of lauryldimethylbetaine, a zwitterionic surfactant of significant interest in pharmaceutical sciences and drug development. This document outlines its pH-dependent physicochemical behavior, methodologies for its characterization, and its interactions with biological membranes.

Introduction to this compound

This compound, also known as dodecyl dimethyl betaine, is an amphoteric surfactant characterized by a molecular structure containing both a permanently positive quaternary ammonium group and a pH-titratable negative carboxylate group.[1] This dual-charge characteristic imparts a zwitterionic nature, allowing it to exhibit cationic properties in acidic conditions, anionic properties in alkaline conditions, and a neutral overall charge around its isoelectric point.[1] Its chemical formula is C16H33NO2.[2][3] This unique pH-responsive behavior is central to its applications in advanced drug delivery systems and as a versatile excipient in pharmaceutical formulations.

Physicochemical Properties and pH-Dependent Behavior

The amphoteric nature of this compound governs its physicochemical properties, which can be finely tuned by adjusting the pH of the surrounding medium. This responsiveness is critical for its function in various applications.

Chemical Structure and Ionization States

The structure of this compound features a hydrophobic lauryl (C12) tail and a hydrophilic headgroup containing both a cationic quaternary ammonium ion and an anionic carboxylate group. The quaternary ammonium group is permanently positively charged, independent of pH. The carboxylate group, however, can be protonated or deprotonated depending on the pH.

Below is a Graphviz diagram illustrating the pH-dependent ionization states of this compound.

References

An In-depth Technical Guide to the Micelle Formation and Characterization of Lauryldimethylbetaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryldimethylbetaine (LDMB) is a zwitterionic surfactant that has garnered significant interest across various scientific and industrial domains, including drug delivery, personal care products, and biotechnology. Its amphiphilic nature, characterized by a hydrophobic lauryl (C12) tail and a hydrophilic headgroup containing both a cationic quaternary ammonium group and an anionic carboxylate group, drives its self-assembly into micelles in aqueous solutions. This comprehensive guide delves into the core principles of LDMB micelle formation and the experimental methodologies employed for their characterization, providing a technical resource for researchers and professionals in the field.

Core Concepts of Micellization

Surfactant molecules like this compound, when dispersed in an aqueous medium at concentrations above a certain threshold, spontaneously aggregate to form organized structures known as micelles. This process, termed micellization, is a thermodynamically favorable event driven by the hydrophobic effect. The hydrophobic tails of the surfactant monomers cluster together to form a core, minimizing their contact with water, while the hydrophilic headgroups form a shell that interfaces with the aqueous environment.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the minimum concentration of a surfactant at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, any additional surfactant molecules primarily form new micelles or contribute to the growth of existing ones.

Quantitative Characterization of this compound Micelles

The physicochemical properties of this compound micelles are influenced by various factors, including temperature, pH, and the ionic strength of the solution. A thorough characterization of these properties is crucial for optimizing their application in various formulations.

Critical Micelle Concentration (CMC)

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is required to initiate micelle formation. The CMC of this compound is sensitive to environmental conditions.

Table 1: Influence of Environmental Factors on the Critical Micelle Concentration (CMC) of this compound (Illustrative Values)

| Parameter | Condition | Typical CMC (mM) |

| Temperature | 25°C | 0.1 - 1.0 |

| 40°C | CMC may decrease slightly before increasing | |

| pH | 4 | Higher CMC due to protonation of carboxylate |

| 7 | Lower CMC (isoelectric point) | |

| 10 | Higher CMC due to increased headgroup repulsion | |

| Ionic Strength (NaCl) | 0 mM | ~0.5 |

| 100 mM | ~0.2 |

Note: The values presented are illustrative and can vary based on the specific experimental conditions and purity of the this compound.

Aggregation Number (Nagg) and Micelle Size

The aggregation number represents the average number of surfactant monomers that constitute a single micelle. This parameter, along with the hydrodynamic radius, provides insights into the size and shape of the micelles. Dynamic Light Scattering (DLS) is a primary technique used to measure the hydrodynamic diameter of micelles.

Table 2: Aggregation Number and Hydrodynamic Diameter of this compound Micelles

| Parameter | Value |

| Typical Aggregation Number (Nagg) | 50 - 100 |

| Typical Hydrodynamic Diameter (nm) | 5 - 10 |

Thermodynamics of Micellization

The spontaneity of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—can be determined experimentally, often through techniques like Isothermal Titration Calorimetry (ITC).

The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process.[1] For many surfactants, the enthalpy of micellization is slightly positive (endothermic), suggesting that the process is primarily driven by a large positive entropy change.[1] This entropy gain is largely attributed to the release of ordered water molecules from around the hydrophobic surfactant tails when they aggregate into the micelle core.[1]

Table 3: Thermodynamic Parameters of Micellization for this compound (Illustrative Values)

| Thermodynamic Parameter | Typical Value | Driving Force |

| ΔG°mic (kJ/mol) | -20 to -35 | Spontaneous process |

| ΔH°mic (kJ/mol) | -5 to +5 | Can be endothermic or exothermic |

| ΔS°mic (J/mol·K) | > 0 | Primarily entropy-driven |

Experimental Protocols for Micelle Characterization

Accurate and reproducible characterization of this compound micelles is essential. The following sections detail the methodologies for key experiments.

Workflow for Micelle Characterization

Caption: General workflow for the characterization of this compound micelles.

Tensiometry for CMC Determination

Principle: Surface tension is measured as a function of surfactant concentration. Below the CMC, the surface tension decreases linearly with the logarithm of the concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant forms micelles. The CMC is determined from the break point in the plot of surface tension versus log(concentration).

Protocol:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Perform serial dilutions to obtain a range of concentrations spanning below and above the anticipated CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot surface tension as a function of the logarithm of the this compound concentration.

-

Determine the CMC by finding the intersection of the two linear regions of the plot.

Dynamic Light Scattering (DLS) for Micelle Size

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution.[2] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[2]

Protocol:

-

Prepare a solution of this compound at a concentration well above the CMC.

-

Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other large aggregates.

-

Place the filtered solution into a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.[1]

-

Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

-

Analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic diameter.

Fluorescence Spectroscopy for CMC Determination

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar (water) and non-polar (micelle core) environments. As micelles form, the probe partitions into the hydrophobic core, leading to a change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of specific vibronic bands). The CMC is determined from the concentration at which this change begins to occur.

Protocol:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent) to each surfactant solution.

-

Allow the solvent of the probe to evaporate completely.

-

Equilibrate the solutions at the desired temperature.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Plot the relevant fluorescence parameter (e.g., intensity ratio I1/I3 for pyrene) against the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Principle: ITC directly measures the heat released or absorbed during a binding or dilution process.[3] To study micellization, a concentrated surfactant solution is titrated into water. Initially, the surfactant is diluted below the CMC, resulting in a heat of dilution. As the concentration in the cell approaches and exceeds the CMC, the heat change is dominated by the enthalpy of micelle formation.

Protocol:

-

Fill the ITC sample cell with deionized water.

-

Load the injection syringe with a concentrated solution of this compound (typically 10-20 times the CMC).

-

Set the desired experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the surfactant solution into the water-filled cell, measuring the heat change after each injection.

-

Integrate the heat flow peaks to obtain the enthalpy change for each injection.

-

Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting titration curve can be fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔH°mic). The Gibbs free energy (ΔG°mic) can be calculated from the CMC, and the entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation.

This compound in Drug Delivery Systems

This compound micelles are attractive vehicles for the delivery of poorly water-soluble drugs. The hydrophobic core of the micelle can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility and stability.

Logical Workflow for Micellar Drug Formulation

References

An In-Depth Technical Guide to the Interactions of Lauryldimethylbetaine with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex interactions between the zwitterionic surfactant lauryldimethylbetaine and lipid bilayers. This compound, also known as N-dodecyl-N,N-dimethylbetaine, is a widely used amphiphilic molecule in various industrial and pharmaceutical applications. Understanding its effects on lipid membranes is crucial for its application in drug delivery systems, personal care products, and as a tool in membrane protein research. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to facilitate a deeper understanding of these interactions.

Core Mechanisms of Interaction

The interaction of this compound with lipid bilayers is a multi-stage process governed by the surfactant's concentration relative to its critical micelle concentration (CMC) and the composition and physical state of the lipid membrane. The primary mechanisms include:

-

Monomeric Partitioning: At concentrations below the CMC, this compound monomers partition into the lipid bilayer. This insertion is driven by the hydrophobic interaction between the lauryl (C12) tail of the surfactant and the acyl chains of the phospholipids.

-

Bilayer Saturation and Permeabilization: As the concentration of this compound in the bilayer increases, it can lead to alterations in membrane properties, including increased fluidity and permeability. This can result in the leakage of encapsulated contents from liposomes.

-

Solubilization: At and above the CMC, this compound micelles can solubilize the lipid bilayer, leading to the formation of mixed micelles composed of both lipid and surfactant molecules. This process ultimately results in the disruption of the vesicular structure.

The interaction of N-dodecyl-N,N-dimethylbetaine with phosphatidylcholine (PC) liposomes has been shown to induce permeability alterations, detected by the release of encapsulated 5(6)-carboxyfluorescein, and bilayer solubilization, measured by a decrease in static light scattering.[1] At sub-lytic concentrations, the partitioning of the surfactant into the bilayer is followed by a decrease in this partitioning as the surfactant-to-lipid molar ratio increases.[1] In contrast, at lytic concentrations, a direct relationship between these parameters is observed.[1] The concentration of free surfactant at sub-lytic and lytic levels being lower than and similar to its CMC, respectively, suggests that membrane permeabilization is primarily caused by monomeric surfactant action, while solubilization is driven by the formation of mixed micelles.[1]

Quantitative Analysis of Interactions

The following tables summarize key quantitative data describing the interaction of this compound with lipid bilayers.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Method | Conditions | CMC (mM) | Reference |

| Surface Tension | Aqueous solution | ~1-2 | [2][3] |

| Fluorescence Spectroscopy | Aqueous solution, Pyrene probe | ~1-2 | [4][5][6] |

Table 2: Effects of this compound on Lipid Bilayer Properties

| Parameter | Lipid System | Method | Observation | Reference |

| Permeability | Phosphatidylcholine (PC) Liposomes | Carboxyfluorescein Leakage Assay | Increased leakage with increasing surfactant concentration. | [1] |

| Solubilization | Phosphatidylcholine (PC) Liposomes | Static Light Scattering (SLS) | Decrease in light scattering indicates vesicle solubilization. | [1] |

| Bilayer/Water Partitioning (K) | Phosphatidylcholine (PC) Liposomes | Not specified | Initial maximum followed by a decrease at sub-lytic levels. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between this compound and lipid bilayers.

Liposome Preparation

A common method for preparing unilamellar liposomes for interaction studies is the thin-film hydration method followed by extrusion.

Materials:

-

Desired lipid(s) (e.g., DPPC, DMPC, POPC) in chloroform

-

This compound

-

Hydration buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amount of lipid in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid.

-

To create unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[7][8][9][10][11]

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various techniques, with surface tension and fluorescence spectroscopy being common methods.

a) Surface Tension Method:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface and the onset of micelle formation.[2]

b) Fluorescence Spectroscopy Method (using Pyrene as a probe):

-

Prepare a series of this compound solutions in a buffer containing a low concentration of pyrene (typically micromolar).

-

Excite the pyrene probe at a suitable wavelength (e.g., 334 nm) and record the emission spectrum.

-

Calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. This ratio is sensitive to the polarity of the microenvironment of the probe.

-

Plot the I1/I3 ratio as a function of the this compound concentration.

-

A sigmoidal decrease in the I1/I3 ratio is observed as pyrene partitions from the polar aqueous environment into the nonpolar core of the micelles. The CMC is determined from the inflection point of this curve.[4][5][6]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of this compound on the phase transition properties of lipid bilayers.

Procedure:

-

Prepare liposome suspensions (e.g., DPPC or DMPC) in the absence and presence of varying concentrations of this compound.

-

Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

-

Scan the samples over a desired temperature range that encompasses the phase transition of the lipid, typically at a scan rate of 1-2°C/min.

-

The resulting thermogram plots heat flow versus temperature. The main phase transition temperature (Tm) is the peak of the endothermic transition, and the enthalpy of the transition (ΔH) is calculated from the area under the peak.[12][13][14][15]

-

Changes in Tm and the shape of the transition peak upon addition of this compound provide information about its interaction with the lipid bilayer. A broadening of the peak and a decrease in Tm are indicative of the surfactant inserting into the bilayer and disrupting the lipid packing.[12][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to liposomes, providing a complete thermodynamic profile of the interaction.

Procedure:

-

Fill the ITC sample cell with a suspension of unilamellar liposomes at a known concentration.

-

Fill the injection syringe with a solution of this compound at a concentration significantly higher than that in the cell.

-

Perform a series of small, sequential injections of the surfactant solution into the liposome suspension while monitoring the heat released or absorbed.

-

The resulting data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks and plotting them against the molar ratio of surfactant to lipid allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction by fitting the data to a suitable binding model.[16][17][18][19][20][21][22]

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that can monitor the real-time interaction of this compound with a supported lipid bilayer (SLB).

Procedure:

-

Form a supported lipid bilayer on a QCM-D sensor crystal (e.g., silica-coated). This is typically achieved by flowing a suspension of small unilamellar vesicles over the sensor surface, leading to vesicle rupture and fusion into a continuous bilayer.[16][23][24][25]

-

Establish a stable baseline in a buffer solution.

-

Introduce a solution of this compound at a specific concentration and monitor the changes in frequency (Δf) and dissipation (ΔD).

-

A decrease in frequency indicates an increase in mass on the sensor surface, corresponding to the binding or insertion of this compound into the SLB. An increase in dissipation indicates an increase in the viscoelasticity or "softness" of the adsorbed layer.

-

By analyzing the Δf and ΔD signals, one can obtain information about the amount of surfactant that binds to the bilayer and the structural changes it induces.[2][16][23][24][25]

Calcein Leakage Assay

This assay is used to assess the ability of this compound to permeabilize lipid vesicles.

Procedure:

-

Prepare liposomes encapsulating a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM).

-

Remove the non-encapsulated calcein by size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Dilute the calcein-loaded liposomes in a buffer in a cuvette.

-

Measure the baseline fluorescence. At high concentrations, the fluorescence of calcein is self-quenched.

-

Add this compound to the cuvette and monitor the increase in fluorescence over time.

-

The leakage of calcein from the liposomes into the surrounding buffer leads to its de-quenching and a corresponding increase in fluorescence intensity.

-

The percentage of leakage can be calculated by comparing the fluorescence intensity to that obtained after complete lysis of the liposomes with a detergent like Triton X-100 (representing 100% leakage).[1][3][8][25][26][27][28]

Visualizing Interactions and Workflows

Graphviz diagrams are used to illustrate key concepts and experimental workflows.

Caption: Stages of this compound interaction with a lipid bilayer.

Caption: Workflow for preparing unilamellar liposomes.

Caption: Principle of the calcein leakage assay.

Molecular Level Insights from Molecular Dynamics (MD) Simulations

While specific MD simulation data for this compound's interaction with lipid bilayers is not yet abundant in the literature, the technique offers a powerful approach to visualize and understand these interactions at an atomic level. MD simulations can provide insights into:

-

The precise location and orientation of this compound molecules within the lipid bilayer.

-

The effect of the surfactant on lipid packing, acyl chain order, and membrane thickness.

-

The mechanism of pore formation and membrane disruption.

-

The free energy profile of surfactant partitioning into the membrane.[29][30][31][32][33]

Future research employing MD simulations will be invaluable in further elucidating the molecular determinants of this compound-lipid bilayer interactions.

Conclusion

This technical guide has provided a detailed overview of the interactions between this compound and lipid bilayers, encompassing the fundamental mechanisms, quantitative data, and key experimental protocols. The zwitterionic nature of this compound, combined with its hydrophobic tail, dictates a complex interplay with lipid membranes that is highly dependent on concentration. For researchers and professionals in drug development and related fields, a thorough understanding of these interactions is paramount for the rational design of formulations and for predicting the biological effects of this versatile surfactant. Further research, particularly employing advanced techniques like Isothermal Titration Calorimetry, Quartz Crystal Microbalance with Dissipation monitoring, and molecular dynamics simulations, will continue to refine our understanding of this important surfactant-membrane system.

References

- 1. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolinscientific.com [biolinscientific.com]

- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. agilent.com [agilent.com]

- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Influence of various cationic amphiphilic drugs on the phase-transition temperature of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate [mdpi.com]

- 16. Combined QCM-D and EIS study of supported lipid bilayer formation and interaction with pore-forming peptides - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies. | Semantic Scholar [semanticscholar.org]

- 18. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers | MDPI [mdpi.com]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Probing the Interaction between Nanoparticles and Lipid Membranes by Quartz Crystal Microbalance with Dissipation Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Calcein leakage as a robust assay for cytochrome c/H2O2-mediated liposome permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. encapsula.com [encapsula.com]

- 29. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. scispace.com [scispace.com]

- 32. researchgate.net [researchgate.net]

- 33. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Protein Denaturing Potency of Lauryldimethylbetaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryldimethylbetaine, a zwitterionic surfactant, is utilized in various biochemical applications, including the solubilization and manipulation of proteins. Understanding its interaction with proteins, specifically its potency as a denaturing agent, is critical for its effective use in research and development. This technical guide provides a comprehensive overview of the protein denaturing capabilities of this compound, drawing upon established principles of protein-surfactant interactions. Due to a scarcity of direct quantitative studies on this compound's denaturing effects, this document synthesizes information from studies on analogous zwitterionic surfactants and general protein denaturation principles to provide a robust framework for its application. This guide includes a summary of physicochemical properties, detailed experimental protocols for assessing protein denaturation, and a discussion of the underlying mechanisms.

Introduction to this compound and Protein Denaturation

This compound, also known as N,N-dimethyldodecylamine N-oxide, is a zwitterionic surfactant characterized by a neutral headgroup containing both a positive and a negative charge, and a hydrophobic alkyl tail. This structure imparts unique properties, often rendering it milder than ionic surfactants like sodium dodecyl sulfate (SDS). Protein denaturation is the process by which a protein loses its native three-dimensional structure, leading to a loss of function. This can be induced by various chemical agents, including surfactants. The interaction between a surfactant and a protein is a complex process influenced by the chemical nature of both molecules and the surrounding environment.

Surfactants can denature proteins through a combination of electrostatic and hydrophobic interactions. At low concentrations, surfactant monomers may bind to specific sites on the protein. As the concentration approaches the critical micelle concentration (CMC), cooperative binding can occur, leading to the unfolding of the protein as the hydrophobic tails of the surfactant interact with the protein's hydrophobic core.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for interpreting its effects on protein structure.

| Property | Value | Reference |

| Synonyms | N,N-Dimethyldodecylamine N-oxide, DDAO, LDAO | |

| Molecular Formula | C14H31NO | |

| Molecular Weight | 229.40 g/mol | |

| Type | Zwitterionic Surfactant | |

| Critical Micelle Concentration (CMC) | 1-2 mM |

Mechanism of Protein Denaturation by Zwitterionic Surfactants

The denaturation of proteins by zwitterionic surfactants like this compound is thought to proceed through a multi-step mechanism. The initial interaction is often driven by the binding of surfactant monomers to the protein surface. As the surfactant concentration increases towards the CMC, a more cooperative binding process ensues, leading to the disruption of the protein's tertiary and secondary structures.

Caption: Generalized mechanism of protein denaturation by a surfactant.

Experimental Protocols for Assessing Protein Denaturation

While specific quantitative data for this compound is limited, the following protocols, adapted from established methods for other surfactants, can be employed to assess its denaturing potency.

Determination of Changes in Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon interaction with a denaturant.[1]

Objective: To quantify the change in alpha-helix and beta-sheet content of a protein as a function of this compound concentration.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, Lysozyme) at a known concentration (typically 0.1-0.2 mg/mL).

-

Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.4).

-

This compound stock solution (e.g., 100 mM).

-

CD Spectropolarimeter.

-

Quartz cuvette with a path length of 1 mm.

Procedure:

-

Prepare a series of protein solutions containing increasing concentrations of this compound (e.g., from 0 mM up to several times the CMC).

-

Equilibrate the samples at a constant temperature (e.g., 25°C).

-

Record the far-UV CD spectrum (typically 190-250 nm) for each sample.

-

Record a baseline spectrum of the buffer containing the corresponding concentration of this compound and subtract it from the protein spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

-

Analyze the spectra using deconvolution software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.

References

Methodological & Application

Lauryldimethylbetaine: Application Notes and Protocols for Membrane Protein Extraction and Solubilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lauryldimethylbetaine, a zwitterionic detergent, for the extraction and solubilization of membrane proteins. This document includes its physicochemical properties, comparative advantages, and detailed experimental protocols to guide researchers in their membrane protein studies.

Introduction to this compound

This compound, also known as dodecyl dimethyl betaine, is a zwitterionic surfactant that has gained utility in the field of membrane biochemistry.[1][2] Its unique properties make it an effective agent for disrupting lipid bilayers and solubilizing integral membrane proteins while often preserving their native conformation and activity.[3] As a zwitterionic detergent, it possesses both a positive and a negative charge in its hydrophilic headgroup, resulting in a net neutral charge over a wide pH range.[3] This characteristic minimizes non-specific binding to charged regions of proteins, making it a milder alternative to ionic detergents like SDS.[3]

Physicochemical Properties

Understanding the physicochemical properties of a detergent is crucial for optimizing membrane protein extraction and solubilization protocols. Key parameters for this compound are summarized in the table below.

| Property | Value | Reference/Note |

| Chemical Name | N,N-Dimethyl-N-dodecylglycine | [1] |

| Synonyms | Dodecyl Dimethyl Betaine, Lauryl Betaine | [1][2] |

| CAS Number | 683-10-3 | [1] |

| Molecular Formula | C₁₆H₃₃NO₂ | [1] |

| Molecular Weight | 271.44 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Charge | Zwitterionic | [1] |

| Critical Micelle Concentration (CMC) | ~0.73 mM (~0.2 g/L) | Estimated based on the similar Lauramidopropyl Betaine. Actual value may vary. |

| Aggregation Number | Not readily available in literature | Typically ranges from 40-100 for similar zwitterionic detergents. Experimental determination is recommended for specific applications. |

Advantages of this compound for Membrane Protein Research

This compound offers several advantages for the extraction and stabilization of membrane proteins:

-

Mild Solubilization: Its zwitterionic nature makes it less denaturing than ionic detergents, which is critical for maintaining the structural integrity and biological activity of the target protein.[3]

-

Effective Solubilization: It efficiently disrupts lipid-lipid and lipid-protein interactions to release integral membrane proteins from the bilayer.

-

Versatility: It can be used in a variety of downstream applications, including chromatography, electrophoresis, and mass spectrometry.[3]

-

Compatibility: It is compatible with a wide range of buffer conditions and other detergents.

Comparison with Other Detergent Classes

The choice of detergent is a critical step in any membrane protein purification strategy. The following table provides a general comparison of this compound with other common detergent classes.

| Detergent Class | Examples | Solubilization Strength | Denaturing Potential | Suitability for Functional Studies |

| Ionic | SDS, Sarkosyl | Strong | High | Low |

| Non-ionic | Triton X-100, DDM, OG | Moderate | Low | High |

| Zwitterionic | This compound , CHAPS, Fos-Choline | Moderate to Strong | Low to Moderate | High |

Mechanism of Membrane Protein Solubilization

The process of membrane protein solubilization by detergents like this compound can be visualized as a stepwise process. Initially, detergent monomers insert into the lipid bilayer. As the concentration of the detergent increases and surpasses its Critical Micelle Concentration (CMC), the lipid bilayer becomes saturated and begins to break apart, forming mixed micelles containing lipids, detergent, and the membrane protein. This process effectively shields the hydrophobic transmembrane domains of the protein from the aqueous environment, keeping it soluble and stable.

Mechanism of membrane protein solubilization by this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for membrane protein extraction. It is crucial to note that these are starting points, and optimization of parameters such as detergent concentration, temperature, and incubation time is highly recommended for each specific protein and cell type.

Protocol 1: Small-Scale Extraction of Membrane Proteins from Cultured Cells

This protocol is designed for initial screening and optimization of solubilization conditions.

Materials:

-

Cultured cells expressing the target membrane protein

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

This compound stock solution (10% w/v in water)

-

Microcentrifuge and tubes

-

Sonicator or dounce homogenizer

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds with 30-second intervals) or by using a dounce homogenizer.

-

Removal of Insoluble Debris: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Fraction Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

-

Detergent Addition: Add this compound from the stock solution to the resuspended membranes to achieve the desired final concentration (start with a range, e.g., 0.5%, 1%, and 2% w/v).

-

Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours.

-

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Collection of Solubilized Proteins: The supernatant contains the solubilized membrane proteins. Carefully collect this fraction for downstream analysis (e.g., SDS-PAGE, Western Blot, or activity assays).

Protocol 2: Large-Scale Extraction for Protein Purification

This protocol is suitable for larger quantities of starting material for subsequent purification steps.

Materials:

-

Cell paste or tissue homogenate

-

Homogenization Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail

-

This compound stock solution (10% w/v in water)

-

High-speed and ultracentrifuge

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

-

Homogenization: Resuspend the cell paste or tissue in Homogenization Buffer. Homogenize using a suitable method (e.g., French press, microfluidizer).

-

Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Membrane Isolation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 150,000 x g for 1.5 hours at 4°C.

-

Solubilization: Discard the supernatant. Resuspend the membrane pellet in Homogenization Buffer to a protein concentration of 5-10 mg/mL.

-

Detergent Addition: Add this compound to the optimal concentration determined from small-scale trials.

-

Incubation: Gently stir the suspension at 4°C for 2-4 hours.

-

Clarification: Centrifuge at 150,000 x g for 1 hour at 4°C.

-

Purification: The supernatant containing the solubilized membrane protein is now ready for purification, for example, by affinity chromatography. Ensure that all chromatography buffers contain this compound at a concentration above its CMC (e.g., 0.1% w/v) to maintain protein solubility.

A general experimental workflow for membrane protein extraction.

Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many integral membrane proteins, such as the Epidermal Growth Factor Receptor (EGFR), are key targets in drug development. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers. The successful extraction and purification of EGFR in its active form are crucial for structural and functional studies aimed at developing targeted therapies. This compound, due to its mild nature, represents a suitable detergent for such studies.

Simplified representation of the EGFR signaling cascade.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low protein yield | Insufficient detergent concentration. | Increase the concentration of this compound in increments. Ensure the concentration is well above the CMC. |

| Incomplete cell lysis. | Optimize the lysis procedure (e.g., increase sonication time, use a more efficient homogenization method). | |

| Protein degradation. | Ensure protease inhibitors are fresh and used at the recommended concentration. Keep samples on ice at all times. | |

| Protein aggregation | Detergent concentration dropped below CMC during purification. | Ensure all buffers used after the initial solubilization step contain this compound at a concentration above its CMC. |